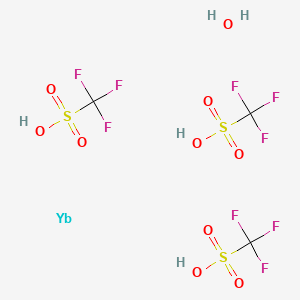

ytterbium (III) trifluoromethanesulfonate n-hydrate

Descripción

It is a white to almost white powder or crystalline substance with a molecular weight of 620.25 (anhydrous basis) . This compound is widely used as a Lewis acid catalyst in various organic synthesis reactions due to its high reactivity and stability.

Propiedades

IUPAC Name |

trifluoromethanesulfonic acid;ytterbium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQKYOUQBOFVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F9O10S3Yb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ytterbium(III) trifluoromethanesulfonate hydrate can be synthesized through the reaction of ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (CF3SO3H) in the presence of water. The reaction typically involves dissolving ytterbium oxide in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation of the solvent to obtain the hydrated salt .

Industrial Production Methods

Industrial production of ytterbium(III) trifluoromethanesulfonate hydrate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Ytterbium(III) trifluoromethanesulfonate hydrate primarily functions as a Lewis acid catalyst in various organic reactions. Some of the key reactions it undergoes include:

Aldol Reactions: Catalyzes the aldol condensation of silyl enol ethers with aldehydes or ketones.

Friedel-Crafts Acylations: Facilitates the acylation of aromatic compounds with acyl chlorides.

Glycosidations: Promotes the formation of glycosidic bonds in carbohydrate chemistry.

Additions to Epoxides: Catalyzes the ring-opening reactions of epoxides with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with ytterbium(III) trifluoromethanesulfonate hydrate include silyl enol ethers, acyl chlorides, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Major Products Formed

The major products formed from reactions catalyzed by ytterbium(III) trifluoromethanesulfonate hydrate include β-lactams, β-keto enol ethers, and various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Aplicaciones Científicas De Investigación

Ytterbium(III) trifluoromethanesulfonate hydrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

Ytterbium(III) trifluoromethanesulfonate hydrate exerts its effects through its role as a Lewis acid catalyst. It activates electrophilic species by coordinating to electron-rich sites, thereby increasing their reactivity towards nucleophiles. This activation facilitates various organic transformations, such as aldol reactions, Friedel-Crafts acylations, and glycosidations . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparación Con Compuestos Similares

Ytterbium(III) trifluoromethanesulfonate hydrate is unique among Lewis acid catalysts due to its high reactivity and water tolerance. Similar compounds include:

Lanthanum(III) trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications but different reactivity and selectivity.

Scandium(III) triflate: Known for its high catalytic activity in certain reactions but less water-tolerant compared to ytterbium(III) trifluoromethanesulfonate hydrate.

Erbium(III) trifluoromethanesulfonate: Used in similar catalytic applications but with different efficiency and selectivity.

Ytterbium(III) trifluoromethanesulfonate hydrate stands out due to its combination of high reactivity, stability, and water tolerance, making it a valuable catalyst in various organic synthesis reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.